molecular formula C9H12O B14457216 Non-5-en-8-yn-2-one CAS No. 75606-72-3

Non-5-en-8-yn-2-one

Cat. No.: B14457216
CAS No.: 75606-72-3
M. Wt: 136.19 g/mol
InChI Key: VJXCYVZMVWBZLS-UHFFFAOYSA-N
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Description

Non-5-en-8-yn-2-one is an organic compound characterized by the presence of both a double bond (ene) and a triple bond (yne) within its molecular structure. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique combination of double and triple bonds in this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-5-en-8-yn-2-one can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the starting materials, resulting in the formation of the desired alkyne. The reaction typically requires a strong base, such as sodium amide in ammonia (NaNH₂/NH₃), to facilitate the elimination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent output. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Non-5-en-8-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.

    Substitution: Halogenation reactions using halogens like chlorine (Cl₂) or bromine (Br₂) can introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Non-5-en-8-yn-2-one has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used as a probe to study biological processes involving alkynes and enynes.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Non-5-en-8-yn-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. For example, its ability to undergo oxidation and reduction reactions can impact cellular redox states and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Butyne: A simple alkyne with a single triple bond.

    1-Pentyne: Another alkyne with a longer carbon chain.

    1-Hexyne: An alkyne with six carbon atoms and a triple bond.

Uniqueness

Non-5-en-8-yn-2-one stands out due to its combination of double and triple bonds, which imparts unique reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a broader range of reactions compared to simpler alkynes .

Properties

CAS No.

75606-72-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-5-en-8-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h1,5-6H,4,7-8H2,2H3

InChI Key

VJXCYVZMVWBZLS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=CCC#C

Origin of Product

United States

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